Cas no 1005583-96-9 (3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid)
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
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- MDL: MFCD03419615
- Inchi: 1S/C7H9IN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
- InChI Key: AFDKEJQHIJNWGO-UHFFFAOYSA-N
- SMILES: IC1C(C)=NN(C=1)CCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498343-100 mg |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 100MG |
€231.60 | 2022-03-01 | ||
| abcr | AB498343-250 mg |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 250MG |
€275.80 | 2022-03-01 | ||
| abcr | AB498343-500 mg |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 500MG |
€409.30 | 2022-03-01 | ||
| abcr | AB498343-1 g |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 1g |
€486.60 | 2022-03-01 | ||
| abcr | AB498343-5 g |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 5g |
€1,185.30 | 2022-03-01 | ||
| Ambeed | A274375-1g |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 97% | 1g |
$268.0 | 2024-04-26 | |
| Ambeed | A274375-5g |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 97% | 5g |
$804.0 | 2024-04-26 | |
| A2B Chem LLC | AV16325-50mg |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 95% | 50mg |
$388.00 | 2024-04-20 | |
| A2B Chem LLC | AV16325-100mg |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 95% | 100mg |
$478.00 | 2024-04-20 | |
| A2B Chem LLC | AV16325-250mg |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid |
1005583-96-9 | 95% | 250mg |
$597.00 | 2024-01-05 |
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Suppliers
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid: A Comprehensive Overview
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, identified by the CAS number 1005583-96-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery. The structure of this compound comprises a pyrazole ring substituted with an iodine atom at the 4-position and a methyl group at the 3-position, attached to a propanoic acid moiety via the 1H position of the pyrazole ring.
The synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. The pyrazole ring is typically formed through the reaction of an aldehyde with an amine derivative, followed by cyclization under acidic conditions. The introduction of the iodine substituent at the 4-position is achieved through electrophilic aromatic substitution, while the methyl group at the 3-position is introduced via alkylation or acylation reactions. The propanoic acid moiety is then appended to the pyrazole ring through a coupling reaction, often facilitated by a coupling agent such as HATU or EDCI.
Recent studies have highlighted the potential of pyrazole derivatives as modulators of various biological targets, including kinases, ion channels, and nuclear receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that certain pyrazole-containing compounds exhibit potent inhibitory activity against protein kinase C (PKC), a key enzyme involved in signal transduction pathways. Similarly, investigations into the anti-inflammatory and antioxidant properties of pyrazole derivatives have revealed their potential as therapeutic agents for chronic inflammatory diseases and neurodegenerative disorders.
In addition to its pharmacological applications, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid has also been explored for its role in chemical synthesis as an intermediate for constructing more complex molecules. The presence of both iodine and methyl groups on the pyrazole ring makes this compound particularly versatile for further functionalization. For example, iodine can be readily replaced with other substituents through nucleophilic aromatic substitution, enabling the creation of a wide range of analogs with varying biological activities.
The physical properties of this compound include a melting point of approximately 220°C and a molecular weight of 297.2 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various synthetic protocols. Furthermore, its stability under standard storage conditions ensures its utility in long-term research projects.
From an environmental perspective, studies on the biodegradation and ecotoxicity of pyrazole derivatives have shown that these compounds generally exhibit low toxicity to aquatic organisms when present at concentrations typical of industrial effluents. However, further research is required to fully understand their long-term impact on ecosystems.
In conclusion, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid, with its unique structural features and versatile functional groups, represents a valuable compound in contemporary chemical research. Its potential applications span across drug discovery, chemical synthesis, and environmental science. As ongoing studies continue to uncover new insights into its biological activities and synthetic utilities, this compound is poised to play an increasingly important role in advancing our understanding of pyrazole chemistry and its practical applications.
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